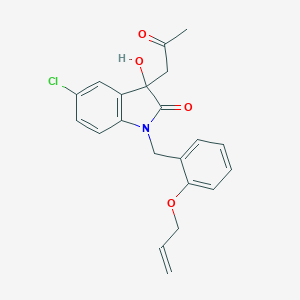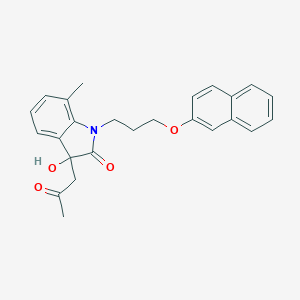![molecular formula C24H25N3O3 B368598 N-{1-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide CAS No. 919972-80-8](/img/structure/B368598.png)
N-{1-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by the presence of a furan ring, a benzodiazole moiety, and a phenoxybutyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide typically involves multiple steps, starting with the preparation of the benzodiazole core. The benzodiazole can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The phenoxybutyl group is introduced via nucleophilic substitution reactions, where a suitable phenoxybutyl halide reacts with the benzodiazole intermediate.
The final step involves the coupling of the benzodiazole derivative with furan-2-carboxylic acid or its activated ester under basic conditions to form the desired carboxamide. The reaction conditions often require the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-{1-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzodiazole moiety can be reduced to form dihydrobenzodiazole derivatives.
Substitution: The phenoxybutyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Various substituted benzodiazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-{1-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules with potential pharmaceutical applications.
Wirkmechanismus
The mechanism of action of N-{1-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The benzodiazole moiety is known to interact with the active sites of enzymes, potentially inhibiting their activity. The phenoxybutyl group may enhance the compound’s binding affinity to hydrophobic pockets within the target protein, while the furan ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound-protein complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{1-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide
- N-{1-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}-2-furamide
Uniqueness
N-{1-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide is unique due to the specific combination of its structural components. The presence of the benzodiazole moiety, phenoxybutyl group, and furan ring in a single molecule provides a distinct set of chemical properties and biological activities that are not commonly found in other similar compounds. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-[1-[1-(4-phenoxybutyl)benzimidazol-2-yl]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-18(25-24(28)22-14-9-17-30-22)23-26-20-12-5-6-13-21(20)27(23)15-7-8-16-29-19-10-3-2-4-11-19/h2-6,9-14,17-18H,7-8,15-16H2,1H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTLNCYFKHXZCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CCCCOC3=CC=CC=C3)NC(=O)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(1,3-benzodioxol-5-yl)-4-oxo-3,4-dihydro-2H-chromen-6-yl]butanamide](/img/structure/B368534.png)
![1-(2,6-Dimethylphenyl)-4-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]pyr rolidin-2-one](/img/structure/B368546.png)
![2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B368548.png)
![N,N-diethyl-2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B368550.png)
![N-butyl-2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N-methylacetamide](/img/structure/B368552.png)
![1-(2-methylphenyl)-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B368553.png)
![1-(2-methylphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B368554.png)
![1-(3-methoxyphenyl)-4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B368555.png)
![N-ethyl-2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-phenyl acetamide](/img/structure/B368557.png)
![1-(2-Methoxyphenyl)-4-[1-(2-oxo-2-phenylethyl)benzimidazol-2-yl]pyrrolidin-2-o ne](/img/structure/B368561.png)
![N-(methylethyl)-2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetamide](/img/structure/B368562.png)
![2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(prop-2-en-1-yl)acetamide](/img/structure/B368564.png)
